molecular formula C10H11NO5S B15295575 [3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate

[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate

Cat. No.: B15295575
M. Wt: 257.27 g/mol
InChI Key: FOCUAJYUOXSNDS-UHFFFAOYSA-N
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Description

5-Hydroxytryptophol sulfate is a metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is formed when 5-hydroxytryptophol undergoes sulfation, a process where a sulfate group is added to the molecule. 5-Hydroxytryptophol sulfate is primarily excreted in human urine and is considered a minor metabolite of serotonin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxytryptophol sulfate typically involves the sulfation of 5-hydroxytryptophol. This can be achieved through chemical synthesis methods where 5-hydroxytryptophol is reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of 5-hydroxytryptophol sulfate is less common compared to other serotonin metabolites. it can be produced using microbial fermentation techniques where genetically engineered microorganisms are used to convert tryptophan into 5-hydroxytryptophol, which is then sulfated using enzymatic processes. This method is more environmentally friendly and sustainable compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxytryptophol sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxytryptophol sulfate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-hydroxytryptophol sulfate involves its role as a metabolite of serotonin. It is formed through the sulfation of 5-hydroxytryptophol, which is a minor pathway in serotonin metabolism. This compound is excreted in urine and can be used as a biomarker for serotonin activity in the body. The sulfation process is catalyzed by sulfotransferase enzymes, which transfer a sulfate group from a donor molecule to 5-hydroxytryptophol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxytryptophol sulfate is unique due to its role as a minor metabolite of serotonin and its potential use as a biomarker for serotonin activity. Unlike 5-hydroxytryptophan and 5-hydroxytryptamine, which are more directly involved in serotonin synthesis and function, 5-hydroxytryptophol sulfate provides insights into the less common metabolic pathways of serotonin .

Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate

InChI

InChI=1S/C10H11NO5S/c12-4-3-7-6-11-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,11-12H,3-4H2,(H,13,14,15)

InChI Key

FOCUAJYUOXSNDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCO

Origin of Product

United States

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